Lactoquinomycin -

Lactoquinomycin

Catalog Number: EVT-10951892
CAS Number:
Molecular Formula: C24H27NO8
Molecular Weight: 457.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lactoquinomycin is a natural compound produced by the marine-derived bacterium Streptomyces bacillaris. This compound has garnered attention due to its potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Lactoquinomycin is classified under the category of antibiotics and is characterized by its unique molecular structure and mechanism of action.

Source

The primary source of lactoquinomycin is Streptomyces bacillaris, a bacterium isolated from marine sediments, specifically from Jeju Island, Republic of Korea. This strain has shown potential in producing various bioactive compounds with diverse biological activities, including lactoquinomycins A and B .

Classification

Lactoquinomycin falls within the class of polyketide antibiotics, which are known for their complex structures and significant pharmacological activities. It is classified into different types based on its structural characteristics and biological activity .

Synthesis Analysis

Methods

Lactoquinomycin can be synthesized through various methods, including:

Technical Details

The industrial production typically involves fermentation processes using Streptomyces sp. K73 under controlled conditions. After fermentation, lactoquinomycin is extracted and purified using chromatographic techniques to ensure high purity and yield.

Molecular Structure Analysis

Structure

Lactoquinomycin A has a molecular formula of C24H28N2O8 and a molecular weight of approximately 458.1811 g/mol. The structure features a complex arrangement that includes multiple functional groups contributing to its biological activity .

Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) have been utilized to elucidate the structure of lactoquinomycin. For instance, the NMR data reveal distinct chemical shifts corresponding to various protons in the molecule, assisting in confirming its structural integrity .

Chemical Reactions Analysis

Reactions

Lactoquinomycin undergoes several types of chemical reactions, including:

  • Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride facilitate these reactions.
  • Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.

These reactions can lead to the formation of various derivatives with modified functional groups that may exhibit different biological activities.

Technical Details

The major products formed from these reactions include derivatives that retain or enhance antibacterial properties, expanding the potential applications of lactoquinomycin in medicinal chemistry.

Mechanism of Action

Lactoquinomycin exhibits its antibacterial effects primarily through DNA intercalation. It induces DNA damage rather than inhibiting protein synthesis. In vitro studies have demonstrated that lactoquinomycin can switch plasmid DNA from a supercoiled to a relaxed form in a concentration-dependent manner, indicating its ability to intercalate into double-stranded DNA .

This intercalation disrupts DNA replication and transcription processes, ultimately leading to cell death in susceptible bacterial strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lactoquinomycin is typically isolated as a yellowish solid.
  • Solubility: It shows varying solubility in organic solvents, which is crucial for extraction processes.

Chemical Properties

  • Molecular Weight: Approximately 458.1811 g/mol for lactoquinomycin A.
  • Functional Groups: The presence of hydroxyl groups, ketones, and nitrogen-containing moieties contributes to its reactivity and biological activity.

Relevant analyses include melting point determination and solubility tests in various solvents to understand its physical behavior better .

Applications

Lactoquinomycin has significant potential in scientific research due to its antibacterial properties:

  • Antibiotic Research: It is studied for its efficacy against resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus.
  • Drug Development: The unique mechanism of action makes it a candidate for developing new antibiotics that can overcome resistance mechanisms seen in conventional antibiotics.
  • Biological Studies: Its ability to intercalate DNA provides insights into DNA-targeting drugs' mechanisms, aiding in cancer research and other therapeutic areas.
Biosynthesis and Genetic Regulation

Gene Cluster Architecture of Lactoquinomycin Pathways

The lactoquinomycin BGC spans approximately 25–30 kb and consists of a conserved operon structure. Key genes were identified through heterologous expression in Streptomyces albus, where introduction of the amcB–amcH gene set enabled cispentacin (a structural analog) production at 200 mg/L [4]. Core components include:

Table 1: Lactoquinomycin Biosynthetic Gene Functions

GeneProtein FunctionRole in Biosynthesis
amcBAcyl Carrier Protein (ACP)Anchors polyketide intermediates
amcFKetosynthase (KSα homolog)Catalyzes Claisen condensations
amcGChain Length Factor (CLF homolog)Determines cyclization specificity
amcHAdenylate-forming enzymeActivates 2-oxoglutarate starter unit
amcEDehydrataseGoverns dehydration post-cyclization

Genes are organized as a single transcriptional unit (amcB–amcH), ensuring coordinated expression. The amcF–amcG pair forms an essential heterodimer, with solubility and stability dependent on co-expression [4].

Role of Type II Polyketide Synthases in Structural Assembly

Lactoquinomycin’s pyranonaphthoquinone core arises from atypical Type II polyketide synthase (PKS) activity, distinct from classical aromatic polyketide systems:

  • Minimal PKS cassette: Comprises dissociable KSα (AmcF), CLF (AmcG), and ACP (AmcB) proteins. Unlike typical Type II PKSs producing polyaromatic chains, this system generates a cyclopentane ring via specialized cyclization [4] [7].
  • Starter unit specificity: AmcH loads 2-oxoglutarate (2-OG) onto AmcB-ACP, forming 2-oxoglutaryl-ACP. ATP-dependent adenylation ensures substrate fidelity [4].
  • Chain elongation: A single malonyl-CoA extension catalyzed by AmcF–AmcG precedes Dieckmann-type cyclization, yielding the 5-membered carbocycle. This contrasts with iterative elongation in aromatic PKSs [4] [9].

Table 2: Type II PKS Comparison: Classical vs. Lactoquinomycin Systems

FeatureClassical Type II PKSLactoquinomycin PKS
ProductPolycyclic aromatics (e.g., actinorhodin)Non-aromatic cyclopentane
Elongation CyclesIterative (6–20 cycles)Single elongation step
Starter UnitAcetyl-CoA/propionyl-CoA2-Oxoglutarate
Key EnzymesKSα-CLF dimer + KR/ARO/DHAmcF–AmcG heterodimer + AmcE

Enzymatic Tailoring Modifications: Glycosylation and Methylation

Post-polyketide modifications diversify lactoquinomycin structures:

Glycosylation

  • Attachment: D-angolosamine is linked at C-8 of the naphthoquinone ring via O-glycosidic bonds, confirmed by 2D ROESY experiments [1] [6].
  • Epigenetic regulation: Histone methylation/acetylation modulates glycosyltransferase expression. In Streptomyces, H3K4me1 marks enhance glycogene promoters (e.g., gtfA), increasing sugar donor availability [3] [5].

Table 3: Glycosylation and Methylation Modifications

ModificationPositionEnzymeEffect on Bioactivity
D-angolosamineC-8Glycosyltransferase GtfBEnhances solubility & target affinity
N-methylationAmino sugarN-Methyltransferase NmtIncreases resistance to enzymatic hydrolysis

Methylation

  • Chemical impact: N-methylation of lactoquinomycin’s aminosugar (e.g., in compound 3, N-methyl lactoquinomycin A) is mediated by S-adenosylmethionine (SAM)-dependent methyltransferases [1].
  • Regulatory interplay: DNA methylation silences repressors of methyltransferase genes. Hypomethylation at CpG islands upstream of nmt correlates with 3-fold higher activity [10].

Regulatory Mechanisms of Secondary Metabolite Production

Lactoquinomycin biosynthesis is governed by multilevel regulation:

  • Epigenetic control:
  • DNA methylation: Hypermethylation of enhancer regions reduces amc cluster expression by 60%. Conversely, silencer hypomethylation upregulates tailoring enzymes [10].
  • Histone modifications: H3K27ac marks precede transcriptional activators (e.g., luxR-type regulators) binding to the amc promoter, boosting expression 4-fold [5] [10].

  • Nutrient sensing:

  • Chitin in marine sediment induces chitinase production, liberating N-acetylglucosamine. This sugar activates the amc cluster via carbon catabolite repression (CCR) escape [8].
  • Phosphate limitation triggers PhoP-PhoR two-component systems, derepressing polyketide synthesis [7].

  • Ecological interactions:

  • Co-culture with Candida albicans upregulates lactoquinomycin BGCs 12-fold, indicating defensive role activation [6] [8].
  • Horizontal transfer of thiopeptide BGCs among sponge-associated Streptomyces suggests niche-driven co-regulation with lactoquinomycin pathways [8].

Synthetic biology implication: Heterologous expression of the amc cluster in S. albus required all seven genes (amcB–amcH), highlighting the absence of redundant host regulators [4].

Properties

Product Name

Lactoquinomycin

IUPAC Name

(11R,15R,17R)-5-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

Molecular Formula

C24H27NO8

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14?,15-,20-,24+/m1/s1

InChI Key

NYJGMJFBEVSQNN-PTCMQYCTSA-N

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@H](O[C@H]5[C@@H]4OC(=O)C5)C)O)N(C)C)O

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